molecular formula C15H27O3PS B14253963 [11-(Thiophen-3-yl)undecyl]phosphonic acid CAS No. 495418-17-2

[11-(Thiophen-3-yl)undecyl]phosphonic acid

Cat. No.: B14253963
CAS No.: 495418-17-2
M. Wt: 318.4 g/mol
InChI Key: KFWIYJHKKSEKPF-UHFFFAOYSA-N
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Description

[11-(Thiophen-3-yl)undecyl]phosphonic acid is a chemical compound characterized by the presence of a thiophene ring attached to an undecyl chain, which is further connected to a phosphonic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [11-(Thiophen-3-yl)undecyl]phosphonic acid typically involves the reaction of thiophene derivatives with undecylphosphonic acid. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where thiophene is coupled with an undecylphosphonic acid precursor under specific conditions . The reaction conditions often involve the use of solvents like ethanol and catalysts such as palladium complexes to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

[11-(Thiophen-3-yl)undecyl]phosphonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the thiophene ring or the phosphonic acid group .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    [11-(Thiophen-2-yl)undecyl]phosphonic acid: Similar structure but with the thiophene ring attached at a different position.

    [11-(Furan-3-yl)undecyl]phosphonic acid: Contains a furan ring instead of a thiophene ring.

    [11-(Pyrrole-3-yl)undecyl]phosphonic acid: Contains a pyrrole ring instead of a thiophene ring.

Uniqueness

[11-(Thiophen-3-yl)undecyl]phosphonic acid is unique due to the specific positioning of the thiophene ring, which influences its electronic properties and reactivity. The presence of the phosphonic acid group enhances its binding affinity to metal oxides, making it particularly useful for applications requiring strong surface adhesion and functionalization .

Properties

CAS No.

495418-17-2

Molecular Formula

C15H27O3PS

Molecular Weight

318.4 g/mol

IUPAC Name

11-thiophen-3-ylundecylphosphonic acid

InChI

InChI=1S/C15H27O3PS/c16-19(17,18)12-9-7-5-3-1-2-4-6-8-10-15-11-13-20-14-15/h11,13-14H,1-10,12H2,(H2,16,17,18)

InChI Key

KFWIYJHKKSEKPF-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1CCCCCCCCCCCP(=O)(O)O

Origin of Product

United States

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